molecular formula C12H13N3O6S B2704749 N-(2,5-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide CAS No. 897622-84-3

N-(2,5-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B2704749
CAS No.: 897622-84-3
M. Wt: 327.31
InChI Key: UVCZKOPOLPRFGK-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a sulfonamide group, a hydroxy group, and a dimethoxyphenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, which can be synthesized through a Biginelli reaction involving urea, an aldehyde, and a β-keto ester. The resulting dihydropyrimidine is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.

The dimethoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable dimethoxybenzene derivative reacts with the sulfonated pyrimidine intermediate. The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. Additionally, continuous flow chemistry techniques might be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,5-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. The sulfonamide group is known to mimic the structure of certain biological molecules, allowing it to act as an inhibitor for enzymes like carbonic anhydrase.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding and van der Waals forces, leading to the stabilization of the enzyme-inhibitor complex.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-carboxamide
  • N-(2,5-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-thioamide

Uniqueness

Compared to similar compounds, N-(2,5-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility in water and its ability to form strong hydrogen bonds, making it a more effective enzyme inhibitor and a versatile intermediate in organic synthesis.

Biological Activity

N-(2,5-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC12H14N2O5S
Molecular Weight290.32 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies on pyrimidine derivatives have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Anti-inflammatory Effects

The anti-inflammatory properties of related pyrimidine compounds have been documented through various assays. For example, certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies reported IC50 values for COX-2 inhibition as low as 0.04 μmol for some pyrimidine derivatives, suggesting that this compound may exhibit similar effects .

Anticancer Activity

Several studies have explored the anticancer potential of pyrimidine derivatives. These compounds may induce apoptosis in cancer cells by disrupting DNA replication and repair mechanisms. The biological activity is often linked to their ability to interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and receptors involved in various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes such as COX and certain kinases involved in inflammation and cancer progression.
  • Nucleic Acid Interaction : It may bind to DNA or RNA polymerases, disrupting nucleic acid synthesis and function.
  • Cell Signaling Modulation : The compound could influence signaling pathways that regulate cell proliferation and apoptosis.

Study 1: Antimicrobial Activity

In a comparative study involving several pyrimidine derivatives, this compound demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study utilized a disk diffusion method and showed a zone of inhibition comparable to standard antibiotics .

Study 2: Anti-inflammatory Effects

A recent investigation evaluated the anti-inflammatory effects of various pyrimidine derivatives using carrageenan-induced paw edema in rats. The results indicated that the tested compounds significantly reduced edema compared to control groups. The study concluded that the mechanism likely involved COX inhibition and modulation of pro-inflammatory cytokines .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O6S/c1-20-7-3-4-9(21-2)8(5-7)15-22(18,19)10-6-13-12(17)14-11(10)16/h3-6,15H,1-2H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCZKOPOLPRFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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